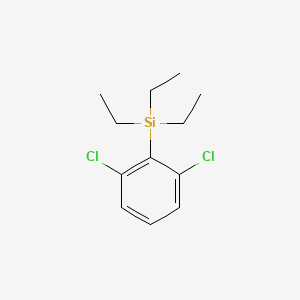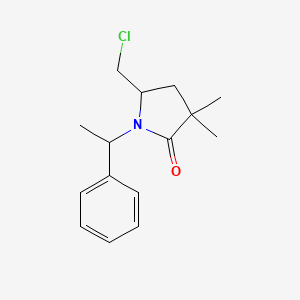![molecular formula C16H12BrNO2 B12589216 Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- CAS No. 651021-71-5](/img/structure/B12589216.png)
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.
Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the isoxazole ring.
3-Bromophenol: Another brominated phenol with the bromine atom in a different position.
4-Methylphenol: A methylated phenol without the bromine atom or isoxazole ring.
Uniqueness
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651021-71-5 |
|---|---|
Molekularformel |
C16H12BrNO2 |
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol |
InChI |
InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3 |
InChI-Schlüssel |
CTVJQAGJMUYAOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)

![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)

![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
